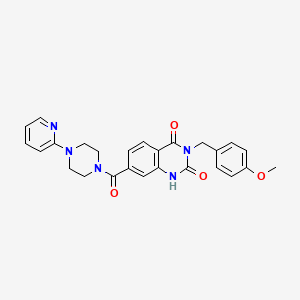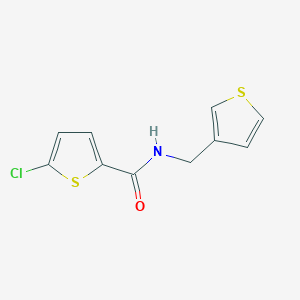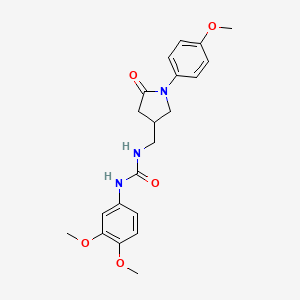![molecular formula C19H12Cl2F3NO2S B2437103 N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide CAS No. 344272-98-6](/img/structure/B2437103.png)
N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide, also known as DTT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DTT has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
Research has shown that certain thiourea derivatives, which include structural elements similar to N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide, demonstrate significant antipathogenic activity. These compounds have been tested for their interaction with bacterial cells, both in free and adherent states. The presence of specific halogen atoms on the N-phenyl substituent of the thiourea moiety, such as iodine, bromide, or fluorine, and two or three chloride atoms, significantly contributes to this activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Rearrangements
Another study highlights the reactivity of thiophene-3-carboxamides bearing allyl or benzyl substituents, similar in structure to the compound . These thiophenecarboxamides undergo dearomatizing cyclization when treated with specific reagents like LDA (Lithium Diisopropylamide). The rearrangements transform the products into various cyclic structures like pyrrolinones, azepinones, or partially saturated azepinothiophenes. Such chemical transformations are crucial for the synthesis of novel organic compounds with potential applications in various fields of chemistry and pharmaceuticals (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Development of Inverse Agonists
In a study related to the synthesis and structure-activity relationship (SAR) of certain pyridines, compounds structurally related to N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide were synthesized and evaluated. These compounds were found to be potent and selective human CB1 inverse agonists, highlighting their potential use in medical research and drug development (Meurer et al., 2005).
Antimicrobial Evaluation
A study on thiophene-2-carboxamides synthesized a range of derivatives and subjected them to antimicrobial evaluation. This research underscores the importance of such compounds in developing new antimicrobial agents. The structural similarity of these derivatives to N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide suggests potential applications in the field of antimicrobial drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2S/c20-14-5-4-13(9-15(14)21)25-18(26)17-16(6-7-28-17)27-10-11-2-1-3-12(8-11)19(22,23)24/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEZSMWBPMHADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)


![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)



![2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2437032.png)

![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)

![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)
![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)